molecular formula C9H11N3O3 B10915485 (2Z)-4-[(1-ethyl-1H-pyrazol-3-yl)amino]-4-oxobut-2-enoic acid

(2Z)-4-[(1-ethyl-1H-pyrazol-3-yl)amino]-4-oxobut-2-enoic acid

Cat. No.: B10915485
M. Wt: 209.20 g/mol
InChI Key: IIUYHRMSVDTIKV-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-4-[(1-ethyl-1H-pyrazol-3-yl)amino]-4-oxobut-2-enoic acid is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring and an enone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-[(1-ethyl-1H-pyrazol-3-yl)amino]-4-oxobut-2-enoic acid typically involves the reaction of 1-ethyl-1H-pyrazole-3-amine with an appropriate enone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic attack of the amine on the enone. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as crystallization and chromatography for product isolation and purification.

Chemical Reactions Analysis

Types of Reactions

(2Z)-4-[(1-ethyl-1H-pyrazol-3-yl)amino]-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like halides or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

(2Z)-4-[(1-ethyl-1H-pyrazol-3-yl)amino]-4-oxobut-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-4-[(1-ethyl-1H-pyrazol-3-yl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxobut-2-enoic acid
  • (2Z)-4-[(1-phenyl-1H-pyrazol-3-yl)amino]-4-oxobut-2-enoic acid
  • (2Z)-4-[(1-benzyl-1H-pyrazol-3-yl)amino]-4-oxobut-2-enoic acid

Uniqueness

(2Z)-4-[(1-ethyl-1H-pyrazol-3-yl)amino]-4-oxobut-2-enoic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

(Z)-4-[(1-ethylpyrazol-3-yl)amino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C9H11N3O3/c1-2-12-6-5-7(11-12)10-8(13)3-4-9(14)15/h3-6H,2H2,1H3,(H,14,15)(H,10,11,13)/b4-3-

InChI Key

IIUYHRMSVDTIKV-ARJAWSKDSA-N

Isomeric SMILES

CCN1C=CC(=N1)NC(=O)/C=C\C(=O)O

Canonical SMILES

CCN1C=CC(=N1)NC(=O)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.